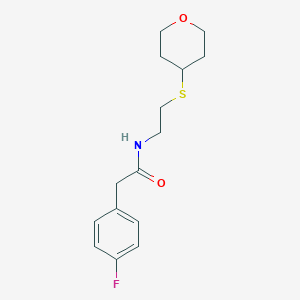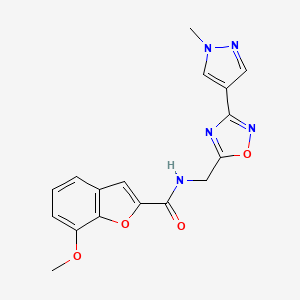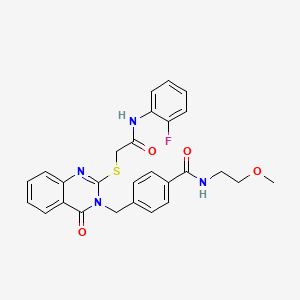
2-(4-fluorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
- Coordination Complexes : Research has shown that derivatives of pyrazole-acetamide, which are structurally related to the compound of interest, have been used to synthesize coordination complexes with metals such as Co(II) and Cu(II). These complexes have been studied for their solid state structures, demonstrating distinct supramolecular architectures and coordination environments (Chkirate et al., 2019).
- Antioxidant Activity : The same research also explored the antioxidant activity of these compounds and their complexes. Using methods like DPPH, ABTS, and FRAP, it was found that both the ligands and their complexes exhibit significant antioxidant activity. This highlights the potential therapeutic applications of these compounds in conditions where oxidative stress is a factor (Chkirate et al., 2019).
Anti-Cancer Activity
- Fluoro Substituted Derivatives : Research into fluoro-substituted derivatives of related compounds has shown promising anti-cancer activity. A study demonstrated that these compounds, when tested against human cancer cell lines, exhibited anticancer activity at low concentrations, suggesting potential for development into cancer therapies (Hammam et al., 2005).
Anti-inflammatory Activity
- Synthesis of Derivatives with Anti-inflammatory Properties : A study focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl) compounds showed significant anti-inflammatory activity. This suggests the potential of these compounds in treating conditions associated with inflammation (Sunder & Maleraju, 2013).
Neuroprotective Effects
- Potential in Cerebral Ischemic Injury : A study on 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-&bgr;-D-pyranoside, an analog of the compound, demonstrated neuroprotective effects in models of cerebral ischemic injury. This suggests potential therapeutic applications for related compounds in treating neurological conditions (Yu et al., 2018).
Miscellaneous Applications
- Radio Ligand Imaging : Derivatives of pyrazolo[1,5-a]pyrimidineacetamides have been used as selective ligands for the translocator protein (18 kDa) in radio ligand imaging. This highlights their utility in diagnostic and imaging techniques in the medical field (Dollé et al., 2008).
- Insecticidal Properties : Some compounds incorporating a thiadiazole moiety, structurally related to the compound of interest, have demonstrated insecticidal properties against pests like the cotton leafworm. This suggests potential applications in agriculture and pest control (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c16-13-3-1-12(2-4-13)11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVMQNOAKOZKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2857892.png)



![Phenyl [6-piperidino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2857903.png)
![2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2857904.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2857908.png)




![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2857914.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2857915.png)
